molecular formula C8H9N5O2 B11893917 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine CAS No. 51015-50-0

8-(1,3-dioxolan-2-yl)-7H-purin-6-amine

Cat. No.: B11893917
CAS No.: 51015-50-0
M. Wt: 207.19 g/mol
InChI Key: IPVZNFADRHCSAN-UHFFFAOYSA-N
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Description

8-(1,3-Dioxolan-2-yl)-7H-purin-6-amine is a compound that belongs to the purine family, which is a class of heterocyclic aromatic organic compounds. This compound features a purine ring system substituted with a 1,3-dioxolane moiety. Purines are significant in biochemistry, as they are components of nucleotides, the building blocks of DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine typically involves the alkylation of purine derivatives with 1,3-dioxolane-containing reagents. One common method is the reaction of 6-chloropurine with 2-(1,3-dioxolan-2-yl)ethylamine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process often involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

8-(1,3-Dioxolan-2-yl)-7H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the purine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

8-(1,3-Dioxolan-2-yl)-7H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways involving purines.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A precursor in the synthesis of 8-(1,3-dioxolan-2-yl)-7H-purin-6-amine.

    2-(1,3-Dioxolan-2-yl)ethylamine: Another compound containing the 1,3-dioxolane moiety.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with a 1,3-dioxolane group makes it a valuable compound for various research applications.

Properties

CAS No.

51015-50-0

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

8-(1,3-dioxolan-2-yl)-7H-purin-6-amine

InChI

InChI=1S/C8H9N5O2/c9-5-4-6(11-3-10-5)13-7(12-4)8-14-1-2-15-8/h3,8H,1-2H2,(H3,9,10,11,12,13)

InChI Key

IPVZNFADRHCSAN-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC3=NC=NC(=C3N2)N

Origin of Product

United States

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